1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with 4-methoxybenzoyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reactions .
Chemical Reactions Analysis
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in treating neurodegenerative diseases and as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors in the biological system, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing microbial growth. The molecular pathways involved include the inhibition of nitric oxide production and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as fluconazole and voriconazole. While these compounds share a similar triazole core, they differ in their substituents and specific applications. For example, fluconazole is primarily used as an antifungal agent, whereas this compound has broader applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H14F2N4O3 |
---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O3/c1-25-13-6-2-11(3-7-13)21-16(24)15-20-10-23(22-15)12-4-8-14(9-5-12)26-17(18)19/h2-10,17H,1H3,(H,21,24) |
InChI Key |
BGXQRRDWLDTUSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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